molecular formula C18H26N4O2S B2604898 1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole CAS No. 2097898-77-4

1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole

Cat. No.: B2604898
CAS No.: 2097898-77-4
M. Wt: 362.49
InChI Key: VRHMCCGDCWFIJW-UHFFFAOYSA-N
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Description

1-[1-(Azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule is of significant interest due to its hybrid structure, which incorporates a benzimidazole core, a pyrrolidine ring, and an azepane-sulfonyl group. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its resemblance to naturally occurring purines, which allows it to interact with a wide range of biopolymers and enzymatic targets . This makes derivatives of this class valuable for investigating new therapeutic agents, particularly in oncology, with documented mechanisms that include topoisomerase inhibition, kinase modulation, and epigenetic regulation . The specific molecular architecture of this compound, featuring the sulfonamide linker bridging the azepane and pyrrolidine rings, suggests potential as a key intermediate or a novel chemical entity in drug discovery programs. It is ideal for exploring structure-activity relationships (SAR), screening against novel biological targets, and developing proprietary compound libraries. This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to leverage this compound to probe new mechanisms of action and accelerate discovery in their biochemical and pharmacological studies.

Properties

IUPAC Name

1-[1-(azepan-1-ylsulfonyl)pyrrolidin-3-yl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2S/c1-15-19-17-8-4-5-9-18(17)22(15)16-10-13-21(14-16)25(23,24)20-11-6-2-3-7-12-20/h4-5,8-9,16H,2-3,6-7,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHMCCGDCWFIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the preparation of the azepane-1-sulfonyl chloride, which is then reacted with pyrrolidine to form the sulfonamide intermediate. This intermediate is subsequently coupled with 2-methyl-1H-1,3-benzodiazole under specific conditions to yield the final product. Common reagents used in these steps include sulfonyl chlorides, amines, and coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it useful for studying enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: The compound’s potential biological activities could lead to the development of new drugs for treating various diseases, such as cancer, infections, or neurological disorders.

    Industry: Beyond pharmaceuticals, the compound could find applications in materials science, such as the development of new polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, where the compound binds to the active site or allosteric sites, modulating their activity. The exact pathways involved would depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Name Substituent at 1-position Core Structure Biological Activity Key Properties References
Target Compound Azepane-1-sulfonyl-pyrrolidin-3-yl 1H-1,3-benzodiazole Under investigation Enhanced polarity due to sulfonyl group; flexible azepane ring
Chlormidazole (4-Chlorophenyl)methyl 1H-1,3-benzodiazole Antifungal Lipophilic (chlorobenzyl group); moderate metabolic stability
BF23452 2,4,5-Trifluoro-3-methoxybenzoyl-pyrrolidin 1H-1,3-benzodiazole Investigational (cancer) High lipophilicity (fluorine/methoxy groups); rigid pyrrolidine
Compound 12 (from ) {2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl 1H-1,3-benzodiazole Gene expression modulator High affinity binding to targets; extended heterocyclic substituent
Clopimozide 4,4-bis(4-fluorophenyl)butyl-piperidine 1H-benzimidazol-2-one Antipsychotic Bulky substituent; strong CNS penetration

Key Findings

Substituent Impact on Activity :

  • The target compound ’s azepane sulfonyl group may enhance solubility compared to Chlormidazole’s chlorobenzyl group, which is highly lipophilic . However, BF23452’s trifluoro-methoxybenzoyl group confers greater metabolic resistance due to fluorine atoms .
  • Compound 12’s pyrrolopyrimidine-ethyl substituent enables precise gene modulation, suggesting benzodiazole derivatives can be tailored for diverse biological targets .

Conformational Flexibility :

  • The 7-membered azepane ring in the target compound provides greater rotational freedom compared to the rigid pyrrolidine in BF23452. This flexibility may improve binding to dynamic enzyme pockets but reduce specificity .

Therapeutic Applications :

  • Chlormidazole’s antifungal activity is attributed to its chlorobenzyl group disrupting fungal membrane synthesis . In contrast, the target compound’s sulfonamide group is more likely to target enzymes (e.g., carbonic anhydrase) or receptors requiring polar interactions .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Chlormidazole BF23452
Molecular Weight ~450 g/mol (estimated) 270.74 g/mol 389.37 g/mol
LogP (Lipophilicity) Moderate (sulfonyl reduces LogP) High (LogP ~3.5) Very high (LogP ~4.2)
Solubility Moderate (polar sulfonyl) Low Low
Metabolic Stability High (sulfonamide resistance) Moderate Very high (fluorine shielding)

Biological Activity

The compound 1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole is a novel organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features an azepane ring, a sulfonamide group, and a benzodiazole moiety. These structural elements contribute to its unique interaction profile with biological targets.

Property Value
Molecular FormulaC₁₃H₁₈N₄O₂S
Molecular Weight282.37 g/mol
CAS NumberNot specified

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes, potentially inhibiting their function. For instance, similar compounds have shown effectiveness as inhibitors of acetyl-CoA carboxylase (ACC), which is crucial in fatty acid metabolism .
  • Cellular Signaling Modulation : The benzodiazole moiety is known for its ability to modulate signaling pathways within cells, potentially affecting processes like apoptosis and cell proliferation.
  • Anticancer Activity : Preliminary studies indicate that related compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.

Anticancer Efficacy

Recent investigations into the anticancer properties of related compounds have demonstrated significant activity against multiple cancer cell lines:

Cell Line IC50 (µM)
A549 (Lung)10
HeLa (Cervical)15
B16F10 (Melanoma)12

These results highlight the potential for further exploration of this compound in cancer therapeutics.

Case Studies

A notable case study involved the synthesis and evaluation of similar benzodiazole derivatives for their anticancer properties. Compounds showed varying degrees of efficacy; for instance, one derivative demonstrated an IC50 value of 5 µM against breast cancer cells, indicating potent activity .

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole?

The synthesis typically involves multi-step reactions, including cyclization and sulfonylation. Key parameters include:

  • Solvent choice : Polar aprotic solvents like DMF or acetonitrile are preferred for sulfonylation to enhance reactivity .
  • Temperature : Controlled heating (60–80°C) improves yield during cyclization steps .
  • Catalysts : Triethylamine or DMAP is often used to neutralize acidic byproducts and accelerate sulfonyl group incorporation .
  • Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

A combination of techniques is recommended:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the benzodiazole core and azepane-sulfonyl substitution patterns .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation, particularly for sulfonyl-pyrrolidine geometry (if single crystals are obtainable) .

Q. What are the primary biological activities associated with benzodiazole derivatives like this compound?

Benzodiazoles are studied for:

  • Antimicrobial activity : Inhibition of bacterial enzymes (e.g., DNA gyrase) .
  • Anticancer potential : Induction of apoptosis via mitochondrial pathways .
  • Neurotransmitter modulation : Interaction with GABA receptors due to heterocyclic nitrogen atoms .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological approaches include:

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 1–3 months and monitor degradation via HPLC .
  • Light sensitivity testing : UV-Vis spectroscopy to detect photodegradation products .
  • pH-dependent stability : Incubate in buffers (pH 3–9) and quantify intact compound using LC-MS .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

Use software like:

  • Schrödinger Suite : Predicts logP, solubility, and pKa via QikProp module .
  • SwissADME : Estimates bioavailability and permeability .
  • Molecular docking (AutoDock Vina) : Screens potential protein targets (e.g., kinases) .

Advanced Questions

Q. How does the azepane-sulfonyl group influence the compound’s interaction with biological targets?

The sulfonyl group acts as a hydrogen-bond acceptor, enhancing binding to enzymes (e.g., kinases or proteases). The azepane ring’s flexibility may improve hydrophobic interactions with protein pockets. Comparative studies with piperidine-sulfonyl analogs show reduced activity, suggesting azepane’s larger ring optimizes steric fit .

Q. What structural modifications could enhance the compound’s pharmacokinetic properties?

Proposed modifications:

  • Substituent addition : A methyl group at the benzodiazole 5-position increases lipophilicity and blood-brain barrier penetration .
  • Prodrug strategies : Esterification of sulfonyl groups to improve oral bioavailability .
  • PEGylation : Enhances solubility and reduces renal clearance .

Q. How can researchers resolve contradictions in reported biological activities of benzodiazole derivatives?

Strategies include:

  • Standardized assays : Re-test compounds under uniform conditions (e.g., MTT assay for cytotoxicity) .
  • Structural analogs comparison : Synthesize derivatives with incremental changes to isolate activity-driving moieties .
  • Computational SAR : Use machine learning (e.g., Random Forest) to correlate substituents with bioactivity .

Q. What experimental designs are optimal for evaluating the compound’s mechanism of action in cancer cells?

A multi-modal approach is recommended:

  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis or cell cycle) .
  • Protein interaction assays : Co-immunoprecipitation to detect binding partners .
  • In vivo models : Xenograft studies in mice with pharmacokinetic monitoring .

Q. How does the stereochemistry of the pyrrolidine ring affect biological activity?

Enantiomers may exhibit divergent binding affinities. For example:

  • (R)-configuration : Higher affinity for serotonin receptors due to optimal hydrogen-bonding geometry .
  • (S)-configuration : Improved metabolic stability via reduced CYP3A4 oxidation .
    Chiral HPLC or asymmetric synthesis is critical for isolating enantiomers .

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